![molecular formula C14H16N4OS B1438889 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide CAS No. 1105190-58-6](/img/structure/B1438889.png)

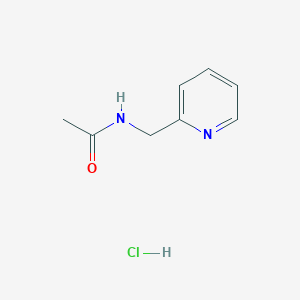

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antitumor Evaluation : A study by Hamama et al. (2013) focused on synthesizing new N-substituted-2-amino-1,3,4-thiadiazoles and evaluating their antitumor and antioxidant activities. Some compounds demonstrated promising results, suggesting potential applications in cancer treatment.

Development of Fused Isolated Azoles and N-Heteroaryl Derivatives : Research by El Azab and Elkanzi (2014) involved synthesizing new compounds from thieno[d]pyrimidines, leading to the development of various derivatives with potential pharmaceutical applications.

Cascade Imination/Intramolecular Decarboxylative Coupling : A study by Pandey et al. (2013) described a synthesis method for 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines, suggesting the versatility of these compounds in synthetic chemistry.

Synthesis of Novel Heterocyclic Compounds : Abdel Fattah et al. (2007) conducted research on synthesizing various heterocyclic compounds, including derivatives of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, indicating a wide range of potential applications in medicinal chemistry (Abdel Fattah, Elneairy, & Gad-Elkareem, 2007).

Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : Chigorina et al. (2019) explored the reactions of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, leading to various cyclization products. This study highlights the chemical versatility of these compounds in synthesizing diverse heterocycles (Chigorina, Bespalov, & Dotsenko, 2019).

Amino-thieno[2,3–c]pyrazoles and Amino-thieno[2,3–b]pyrroles Synthesis : Research by Gewald et al. (1995) described the synthesis of thieno[2,3–c]pyrazoles and thieno[2,3–b]pyrroles, expanding the understanding of the synthesis and potential applications of these compounds (Gewald, Rennert, Schindler, & Schäfer, 1995).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives : A study by Mabkhot et al. (2010) focused on the synthesis of bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating the compound's utility in the development of new derivatives with potential application in material sciences (Mabkhot, Kheder, & Al-Majid, 2010).

Orientations Futures

The synthesis of bioactive heterocycles like pyranopyrazoles has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . Future research could focus on the synthesis of “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide” and its derivatives, and their potential applications in medicine and other fields.

Mécanisme D'action

Target of Action

The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in the pathology of Alzheimer’s disease (AD) by catalyzing the hyperphosphorylation of tau protein .

Mode of Action

This compound interacts with GSK-3β, inhibiting its activity. This inhibition results in a decrease in the phosphorylation of tau protein . The compound has been shown to have an IC50 of 3.1nM in vitro, indicating a potent inhibitory effect on GSK-3β .

Biochemical Pathways

The inhibition of GSK-3β affects the pathway involving tau protein hyperphosphorylation. Hyperphosphorylated tau is a key concern in the pathogenesis of AD, as it leads to the formation of neurofibrillary tangles (NFTs) in the neocortex . These NFTs are associated with the collapse of neural circuits and cognitive decline .

Result of Action

The inhibition of GSK-3β by this compound leads to a decrease in the phosphorylation of tau at Ser396 in a dose-dependent manner . Additionally, the compound effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotes the differentiated neuronal neurite outgrowth . These molecular and cellular effects could potentially contribute to the treatment of AD.

Analyse Biochimique

Biochemical Properties

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase 3 beta. Glycogen synthase kinase 3 beta is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The compound interacts with glycogen synthase kinase 3 beta by binding to its active site, thereby inhibiting its activity. This interaction is crucial as it prevents the hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease .

Cellular Effects

The effects of this compound on cellular processes are profound. In neuronal cells, the compound has been shown to promote neurite outgrowth and enhance cell viability. This is achieved through the inhibition of glycogen synthase kinase 3 beta, leading to increased levels of beta-catenin and decreased levels of phosphorylated tau protein . Additionally, the compound influences cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of glycogen synthase kinase 3 beta. The compound binds to the ATP-binding pocket of glycogen synthase kinase 3 beta, preventing its phosphorylation activity. This inhibition leads to a cascade of downstream effects, including the stabilization of beta-catenin and the reduction of tau protein phosphorylation . These molecular interactions are pivotal in modulating cellular processes and preventing neurodegenerative changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of glycogen synthase kinase 3 beta activity and prolonged neuroprotective effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycogen synthase kinase 3 beta without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes. The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, facilitating its uptake and accumulation in target tissues . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with glycogen synthase kinase 3 beta. The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its cytoplasmic localization is essential for its inhibitory activity on glycogen synthase kinase 3 beta and subsequent cellular effects.

Propriétés

IUPAC Name |

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c15-14-11-8-20-9-12(11)17-18(14)7-13(19)16-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBCVCAHIRBJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1438824.png)

![3-[2-(2-thienyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438825.png)